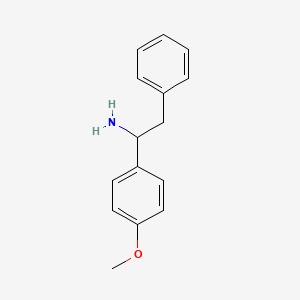

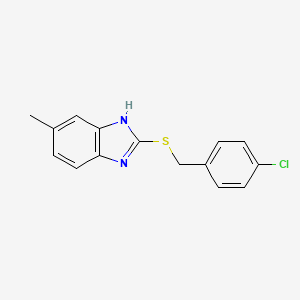

1-(4-Methoxyphenyl)-2-phenylethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-2-phenylethan-1-amine, also known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, scientists have been studying the potential therapeutic applications of MXE due to its unique chemical structure and mechanism of action.

Aplicaciones Científicas De Investigación

High-Spin Organic Polymers

1-(4-Methoxyphenyl)-2-phenylethan-1-amine derivatives have been utilized in the creation of high-spin organic polymers. These polymers exhibit unique properties like solubility in common solvents and reversible redox behavior due to their pendant arylamine moieties. Such materials find potential applications in advanced materials science, particularly in the development of high-spin polyradicals with novel electronic and magnetic properties (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007).

Nanometer-Sized High-Spin Molecules

Research has also focused on synthesizing nanometer-sized, high-spin molecules using derivatives of 1-(4-Methoxyphenyl)-2-phenylethan-1-amine. These molecules demonstrate remarkable properties like maintaining high spin states even at elevated temperatures, making them intriguing subjects for study in the context of molecular magnetism and nanotechnology (E. Fukuzaki, H. Nishide, 2006).

Inhibitors of Melanin Production

Certain nitrogen analogs of stilbene, structurally related to 1-(4-Methoxyphenyl)-2-phenylethan-1-amine, have shown potential as potent inhibitors of melanin production. This property suggests their application in cosmetic and dermatological products aimed at skin whitening and treating hyper-pigmentation disorders (S. Choi, Sanghee Kim, Hocheol Kim, et al., 2002).

Synthesis of Amidodithiophosphonates

In the field of organic synthesis, 1-(4-Methoxyphenyl)-2-phenylethan-1-amine derivatives have been involved in the production of amidodithiophosphonates. These compounds are synthesized for various applications in organic chemistry, such as in the development of new pharmaceuticals, agrochemicals, and materials (C. Aydemir, M. Karakus, İ. Kara, et al., 2016).

Kinetics and Mechanisms in Organic Reactions

Studies on the kinetics and mechanisms of reactions involving compounds structurally related to 1-(4-Methoxyphenyl)-2-phenylethan-1-amine contribute significantly to the understanding of complex organic reactions. These insights are crucial for developing more efficient synthetic routes in organic chemistry (E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001).

Magnetic Properties of Polyaminiumacetylenes

Research has also been conducted on the synthesis and magnetic properties of poly[bis(4-methoxyphenyl)aminiumacetylene]s. These studies explore the potential applications of such materials in fields like magnetic materials and electronic devices (Hidenori Murata, Daisuke Miyajima, Ryosuke Takada, H. Nishide, 2005).

Mecanismo De Acción

- Alpha Receptors : The compound’s binding to alpha receptors contributes to its serotonergic effects .

- Downstream Effects : Elevated serotonin levels influence mood, appetite, and other physiological processes .

- Cellular Effects : Serotonin influences various cell types, including neurons, platelets, and gastrointestinal cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSDPMXTWBNDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)

![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)

![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)